molecular formula C16H21NO4 B1394119 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid CAS No. 885277-76-9

1-Boc-5-Phenylpyrrolidine-3-carboxylic acid

Cat. No. B1394119
M. Wt: 291.34 g/mol
InChI Key: YOQSWKMNZBOUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-5-Phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C16H21NO4 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . This compound is used for research purposes.


Synthesis Analysis

The synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a related compound, has been reported in the literature. It was synthesized and characterized using single-crystal X-ray diffraction, FT-IR, ¹HNMR, ¹³CNMR, UV-Visible spectroscopy, and computational methods .


Molecular Structure Analysis

The molecular structure of 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid has been analyzed using various spectroscopic techniques. The structure has been discussed and studied using density functional theory (DFT) at the theory level Becke3–Lee–Yang–Parr (B3LYP) functional and 6-31G (d, p) as basis set .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid, are often used in the synthesis of biologically active compounds. For instance, a number of 5-oxo-1-phenyl-4- (substituted methyl) pyrrolidine-3-carboxylic acid derivatives bearing pyrrolidine ring and methylamino residues in their structure were synthesized as potential antibacterial drugs .


Physical And Chemical Properties Analysis

1-Boc-5-Phenylpyrrolidine-3-carboxylic acid has a molecular weight of 291.34 g/mol . It is a solid substance that should be stored sealed in dry conditions at 2-8°C . The compound’s exact mass is 191.094628657 g/mol, and it has a topological polar surface area of 49.3 Ų .

Scientific Research Applications

Spectroscopic Analysis and Theoretical Approach

5-oxo-1-phenylpyrrolidine-3-carboxylic acid, closely related to 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid, has been extensively studied through spectroscopic analysis and theoretical methods. This includes single-crystal X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy. The compound's structural and thermodynamic parameters, electrostatic potential, electrophilicity, chemical potential, chemical hardness, and electronic charge transfer have been examined, providing valuable insight into its properties and potential applications in scientific research (Devi et al., 2018).

Synthetic and Medicinal Chemistry

In medicinal chemistry, the synthesis and modification of compounds like 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid are crucial. For instance, the lithiation-substitution of N-Boc-2-phenylpyrrolidine has been used for the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines, a class of pharmaceutically relevant compounds (Sheikh et al., 2012). Another study focused on the efficient synthesis of enantiopure pyrrolizidinone amino acid, highlighting the potential of these compounds in creating biologically active peptides (Dietrich & Lubell, 2003).

Catalysis and Chemical Synthesis

The use of 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid derivatives in catalysis and chemical synthesis is another key area of research. For example, phosphoric acid derivatives have been effective catalysts in Brønsted acid-catalyzed Mannich reactions, highlighting their importance in constructing beta-aminoketones (Uraguchi & Terada, 2004). Ruthenium-catalyzed synthesis involving these compounds has been crucial for preparing triazole-based scaffolds, which are important in the development of biologically active compounds and HSP90 inhibitors (Ferrini et al., 2015).

Conformational Analysis and Molecular Structure

The conformational analysis and molecular structure of derivatives of 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid have been extensively studied. For instance, research on ferrocene-peptide conjugates provides insights into the structural and electrochemical behavior of these compounds, which is essential for understanding their potential applications in biochemistry and materials science (Pan et al., 2012).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(14(18)19)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQSWKMNZBOUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676528
Record name 1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-Phenylpyrrolidine-3-carboxylic acid

CAS RN

885277-76-9
Record name 1-(1,1-Dimethylethyl) 5-phenyl-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 6
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.